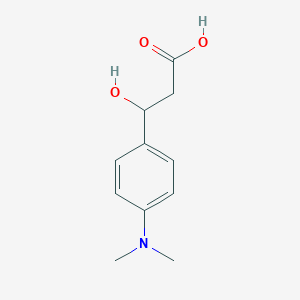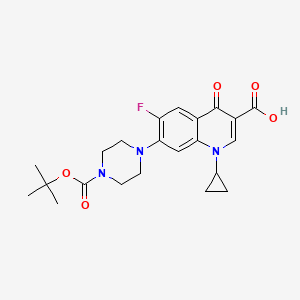![molecular formula C12H16FNO4S B13544463 tert-butylN-[3-(fluorosulfonyl)phenyl]-N-methylcarbamate](/img/structure/B13544463.png)
tert-butylN-[3-(fluorosulfonyl)phenyl]-N-methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-ButylN-[3-(fluorosulfonyl)phenyl]-N-methylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This compound is characterized by the presence of a tert-butyl group, a fluorosulfonyl group, and a phenyl group attached to a carbamate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-[3-(fluorosulfonyl)phenyl]-N-methylcarbamate typically involves the reaction of tert-butyl isocyanate with 3-(fluorosulfonyl)aniline in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency. Quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
tert-ButylN-[3-(fluorosulfonyl)phenyl]-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the fluorosulfonyl group to a sulfonamide group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorosulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butylN-[3-(fluorosulfonyl)phenyl]-N-methylcarbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various functionalized carbamates and sulfonamides.
Biology
In biological research, this compound is used to study enzyme inhibition and protein interactions. It is particularly useful in the development of enzyme inhibitors for therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential as a pharmaceutical intermediate. It is used in the synthesis of drugs that target specific enzymes and receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of agrochemicals and pesticides.
Mécanisme D'action
The mechanism of action of tert-butylN-[3-(fluorosulfonyl)phenyl]-N-methylcarbamate involves the inhibition of specific enzymes and proteins. The fluorosulfonyl group interacts with the active site of the target enzyme, leading to the formation of a stable complex that inhibits enzyme activity. This interaction disrupts the normal biochemical pathways, resulting in the desired therapeutic or biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 3-(fluorosulfonyl)piperidine-1-carboxylate
- tert-Butyl carbanilate
- tert-Butyl phenylcarbamate
Uniqueness
tert-ButylN-[3-(fluorosulfonyl)phenyl]-N-methylcarbamate is unique due to the presence of both a fluorosulfonyl group and a carbamate moiety. This combination imparts distinct chemical and biological properties to the compound, making it valuable in various research and industrial applications. The fluorosulfonyl group enhances the compound’s reactivity and specificity, while the carbamate moiety provides stability and versatility in chemical synthesis.
Propriétés
Formule moléculaire |
C12H16FNO4S |
|---|---|
Poids moléculaire |
289.33 g/mol |
Nom IUPAC |
tert-butyl N-(3-fluorosulfonylphenyl)-N-methylcarbamate |
InChI |
InChI=1S/C12H16FNO4S/c1-12(2,3)18-11(15)14(4)9-6-5-7-10(8-9)19(13,16)17/h5-8H,1-4H3 |
Clé InChI |
DJJZTCSKHSFBST-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C)C1=CC(=CC=C1)S(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



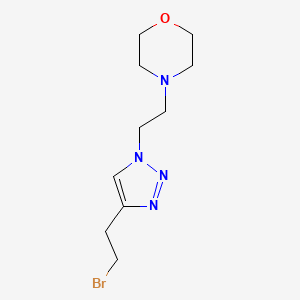

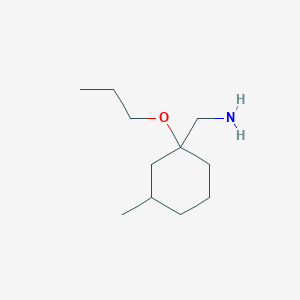
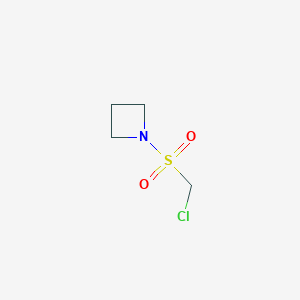
![Ethyl 3-[(azetidin-1-yl)amino]-2,2-difluoropropanoate](/img/structure/B13544415.png)
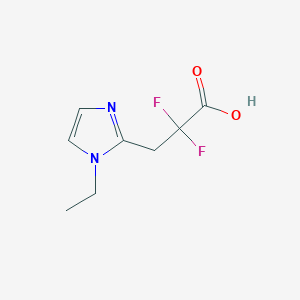
![2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B13544443.png)
![3-[(3S)-piperidin-3-yl]propan-1-olhydrochloride](/img/structure/B13544445.png)


